D-K6L9

Protease resistance Serum stability Enantiomeric peptides

D-K6L9's all-D configuration ensures >90% activity after 24h in serum vs <1h for L-enantiomers, eliminating costly re-dosing in systemic models. With HC50 >400 µg/mL, it minimizes toxicity concerns. This stability reduces API loading >10-fold in protease-rich formulations, directly lowering your cost per effective dose. Essential for long-term antimicrobial and oncology studies.

Molecular Formula C90H174N22O15
Molecular Weight 1804.5 g/mol
Cat. No. B12370006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-K6L9
Molecular FormulaC90H174N22O15
Molecular Weight1804.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1
InChIKeyMGRVUOHLBGAMAI-SUKDZJCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-K6L9 Antimicrobial Peptide: Baseline Overview and Enantiomeric Distinction


D-K6L9 is a synthetic, all D‑enantiomer antimicrobial peptide composed of six lysine and nine leucine residues, characterized by a net positive charge and amphipathic α‑helical structure in membrane‑mimetic environments [1]. Unlike conventional L‑peptides, the D‑configuration confers resistance to proteolytic degradation while preserving membrane‑disruptive activity. This compound is primarily investigated as a next‑generation antimicrobial candidate against multidrug‑resistant bacteria, where enzymatic stability and selectivity are critical procurement criteria [2].

Why L‑K6L9 and Other Cationic Peptides Are Not Interchangeable with D‑K6L9


Generic substitution of D‑K6L9 with its L‑enantiomer (L‑K6L9) or other cationic amphipathic peptides fails because the D‑configuration fundamentally alters pharmacokinetic and stability profiles without compromising antimicrobial potency [1]. In serum or protease‑rich environments, L‑peptides are rapidly degraded (half‑life < 1 hour), whereas D‑K6L9 retains >90% activity for over 24 hours, a difference that directly impacts in vivo efficacy and dosing frequency. Quantitative evidence below demonstrates that this stability advantage translates into lower procurement costs per effective dose and enables use in systemic applications where L‑forms are ineffective [2].

Quantitative Evidence Guide: D‑K6L9 vs. L‑K6L9 and Clinical Benchmarks


Superior Protease Stability in Human Serum: 24‑Fold Longer Half‑Life than L‑K6L9

D‑K6L9 exhibits a half‑life (t₁/₂) of >24 hours in 50% human serum at 37°C, compared to 1 hour for L‑K6L9 under identical conditions, representing a >24‑fold improvement in proteolytic stability [1]. This was measured by RP‑HPLC quantification of intact peptide remaining after incubation.

Protease resistance Serum stability Enantiomeric peptides

Preserved Antimicrobial Activity Against Drug‑Resistant MRSA: MIC 2‑4 µg/mL vs. 2‑8 µg/mL for L‑K6L9

Against methicillin‑resistant Staphylococcus aureus (MRSA) strain ATCC 43300, D‑K6L9 shows minimum inhibitory concentration (MIC) of 2‑4 µg/mL, while L‑K6L9 exhibits MIC of 2‑8 µg/mL (range from three independent replicates) [1]. The D‑enantiomer’s MIC is within the same range as the L‑form, demonstrating that enantiomeric inversion does not compromise antimicrobial potency. The geometric mean MIC for D‑K6L9 (3.2 µg/mL) is lower than for L‑K6L9 (4.5 µg/mL), though not statistically different.

MRSA Minimum inhibitory concentration Antimicrobial resistance

Reduced Hemolytic Toxicity: 50‑Fold Higher HC50 than L‑K6L9

D‑K6L9 exhibits an HC50 (concentration causing 50% hemolysis of human red blood cells) of >400 µg/mL, whereas L‑K6L9 shows HC50 of 8 µg/mL under the same assay [1]. This results in a >50‑fold reduction in hemolytic activity for the D‑enantiomer. The therapeutic selectivity index (HC50/MIC against MRSA) for D‑K6L9 is >100 (400/4), compared to 1.8 (8/4.5) for L‑K6L9.

Hemolysis Selectivity index Toxicity profile

Optimal Application Scenarios for D‑K6L9 Based on Quantified Evidence


Systemic treatment of MRSA infections in animal models requiring prolonged circulation

D‑K6L9’s serum half‑life >24 h [1] and HC50 >400 µg/mL [2] make it suitable for once‑daily intravenous or subcutaneous dosing in murine or porcine models of MRSA bacteremia. Unlike L‑K6L9, which degrades within 1 hour and causes hemolysis at 8 µg/mL, D‑K6L9 maintains therapeutic concentrations (≥4 µg/mL) for over 24 h without erythrocyte damage. This enables efficacy studies that require sustained peptide exposure, reducing the number of administrations and total peptide consumed per animal.

High‑throughput screening of protease‑stable antimicrobial leads for drug development

When screening peptide libraries for systemic antimicrobial candidates, D‑K6L9 serves as a positive control for stability‑enhanced design [1]. Its preserved MIC (2‑4 µg/mL against MRSA) versus L‑K6L9 demonstrates that D‑enantiomerization retains antimicrobial function while improving stability and selectivity [2]. Research groups can use D‑K6L9 as a benchmark to validate their own D‑peptide candidates, ensuring that proteolytic resistance does not come at the cost of reduced activity or increased toxicity.

Formulation development for topical or inhaled delivery where enzymatic degradation is a barrier

For topical wound gels or inhaled powder formulations targeting Pseudomonas aeruginosa or S. aureus, D‑K6L9 outperforms L‑K6L9 due to its resistance to proteases present in exudates or lung surfactant [1]. Quantitative stability data (>24 h in serum vs. 1 h for L‑K6L9) predict similar advantages in sputum or wound fluid. Procurement for formulation R&D should prioritize D‑K6L9 to avoid rapid peptide loss, reducing the required active pharmaceutical ingredient (API) loading by >10‑fold per dose, directly lowering material costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-K6L9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.